Isopatulin
説明
Fungi produce a diverse array of secondary metabolites, which are compounds not essential for their primary growth but often play roles in competition, defense, and interaction with their environment. Among these are mycotoxins, which can have harmful effects on other organisms, including humans. The study of the biosynthetic pathways of these toxins is crucial for understanding their production and developing strategies for their control.
Neopatulin is an indispensable intermediate in the multi-step enzymatic biosynthesis of patulin (B190374), a mycotoxin produced by several species of fungi, most notably from the genera Penicillium, Aspergillus, and Byssochlamys. The patulin biosynthetic pathway is a complex process that begins with the condensation of acetyl-CoA and malonyl-CoA to form 6-methylsalicylic acid (6-MSA). A series of enzymatic modifications then converts 6-MSA through several key intermediates.
The currently understood sequence of the latter part of the patulin biosynthetic pathway involves the conversion of isoepoxydon (B1201817) to phyllostine (B152132), which is then transformed into neopatulin. researchgate.net Neopatulin subsequently serves as the substrate for the enzyme neopatulin synthase, which was one of the enzymes in the pathway to be purified and characterized. nih.gov This enzyme facilitates the conversion of neopatulin to ascladiol (B1236898), a direct precursor to patulin. researchgate.netnih.gov The entire pathway is governed by a cluster of genes, often referred to as the "pat" gene cluster, which encode the necessary enzymes for each step. nih.govresearchgate.net
Intermediates in the Patulin Biosynthetic Pathway
| Step | Precursor | Product |
| 1 | Acetyl-CoA + Malonyl-CoA | 6-Methylsalicylic acid |
| 2 | 6-Methylsalicylic acid | m-Cresol (B1676322) |
| 3 | m-Cresol | m-Hydroxybenzyl alcohol |
| 4 | m-Hydroxybenzyl alcohol | Gentisyl alcohol |
| 5 | Gentisyl alcohol | Gentisaldehyde |
| 6 | Gentisaldehyde | Isoepoxydon |
| 7 | Isoepoxydon | Phyllostine |
| 8 | Phyllostine | Neopatulin |
| 9 | Neopatulin | Ascladiol |
| 10 | Ascladiol | Patulin |
The elucidation of the patulin biosynthetic pathway was a gradual process built upon decades of research. Early studies focused on identifying the initial building blocks and aromatic intermediates. The role of neopatulin as a key precursor was significantly clarified through studies of patulin-minus mutants of the fungus Penicillium urticae (now known as Penicillium griseofulvum).
In a pivotal 1983 study, researchers utilized mutants that were blocked at different stages of the patulin pathway. By feeding suspected intermediates to these mutants and observing which compounds accumulated or were converted, they could piece together the sequence of the pathway. These experiments definitively established that neopatulin is synthesized from phyllostine and is a direct precursor to ascladiol. chemicalbook.com This work, along with the isolation and characterization of the enzymes involved, provided a more complete picture of this complex metabolic route. nih.gov The identification of neopatulin and other intermediates like isoepoxydon, phyllostine, and ascladiol was a critical step forward in understanding the intricate chemistry of mycotoxin production in fungi. nih.gov
While the fundamental role of neopatulin in the patulin pathway is well-established, it continues to be a subject of interest in contemporary mycotoxin research for several reasons. A thorough understanding of each step in the biosynthetic pathway, including the formation and conversion of neopatulin, is essential for developing effective strategies to control patulin contamination in food and feed. btbuspxb.com
Recent research has focused on the genetic regulation of the patulin biosynthetic gene cluster. nih.govfrontiersin.org By studying the expression of the genes responsible for the enzymes that produce and modify neopatulin, scientists can gain insights into the environmental and genetic factors that trigger patulin production. This knowledge is crucial for developing agricultural and food processing practices that minimize mycotoxin contamination.
Furthermore, neopatulin can serve as a valuable tool in enzymatic studies. The enzyme that converts phyllostine to neopatulin, and neopatulin synthase which converts neopatulin to ascladiol, are potential targets for inhibitors that could block patulin production. Detailed characterization of these enzymes, using neopatulin as a substrate, can aid in the design of such inhibitors.
Finally, the detection and quantification of pathway intermediates like neopatulin could potentially be used as biomarkers to indicate the presence and activity of patulin-producing fungi. researchgate.netnih.govmdpi.com While patulin itself is the primary target for food safety monitoring, the presence of its precursors could provide earlier or more specific indications of fungal contamination. However, more research is needed to validate the utility of neopatulin as a reliable biomarker in complex food matrices.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
6-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-2,6,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBMSNKHUHZKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)OC2=CC(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990610 | |
| Record name | 6-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70402-10-7 | |
| Record name | Neopatulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070402107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEOPATULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZSX3D9J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic Pathway Elucidation of Neopatulin
The biosynthesis of neopatulin is a complex, multi-step process that is intricately linked with the pathway for the mycotoxin patulin (B190374), where neopatulin serves as a key intermediate. The elucidation of this pathway has involved detailed biochemical studies and advanced molecular genetics to identify precursor compounds, enzymatic activities, and the corresponding genes organized within a dedicated cluster.
Metabolism and Biotransformation of Neopatulin
In Vitro Studies
In vitro studies have been pivotal in assessing the cytotoxicity of patulin (B190374) and its related compounds. Research has demonstrated that while patulin is cytotoxic to various human cell lines in a dose-dependent manner, its immediate metabolic products from neopatulin, E- and Z-ascladiol, are devoid of cytotoxicity. nih.gov This lack of toxicity in ascladiol (B1236898) isomers suggests that detoxification strategies aimed at accumulating ascladiol are viable approaches to mitigate the risks of patulin contamination. nih.gov
Furthermore, some microorganisms can convert patulin into desoxypatulinic acid, a compound found to be significantly less toxic than patulin to human lymphocytes. nih.govacs.org The reduced toxicity of desoxypatulinic acid is attributed to the hydrolysis of the lactone ring and the absence of functional groups that can react with thiol groups. nih.govacs.org
Table 3: Comparative Cytotoxicity of Patulin and its Metabolites
| Compound | Cell Line | IC₅₀ Value (µM) | Toxic Effect | Source |
|---|---|---|---|---|
| Patulin | Human cell lines (liver, kidney, intestine, immune system) | Dose-dependent cytotoxicity | Cytotoxic | nih.gov |
| E-ascladiol | Human cell lines (liver, kidney, intestine, immune system) | Not cytotoxic | Non-toxic | nih.gov |
| Z-ascladiol | Human cell lines (liver, kidney, intestine, immune system) | Not cytotoxic | Non-toxic | nih.gov |
| Desoxypatulinic acid | Human lymphocytes | Significantly less toxic than patulin | Low toxicity | nih.govacs.org |
Genotoxicity Data
The genotoxicity of patulin has been a subject of investigation, with studies indicating that it can induce chromosomal damage. nih.gov The mechanism of patulin-induced genotoxicity is thought to involve the generation of structural DNA damage through cross-linking, leading to the formation of nucleoplasmic bridges and, subsequently, micronuclei. nih.gov
In contrast, direct genotoxicity data for neopatulin is not extensively reported in the available scientific literature. However, the established lack of cytotoxicity of its primary metabolites, E- and Z-ascladiol, strongly suggests that the conversion of neopatulin to these compounds represents a detoxification step, thereby reducing the potential for genotoxic effects. nih.gov The formation of desoxypatulinic acid from patulin also represents a detoxification pathway, as this compound is noted to be less toxic. nih.govacs.org
Chemical Synthesis of Neopatulin
The chemical synthesis of neopatulin has been achieved through various routes, providing a means to obtain this compound for research purposes. One reported method involves the total synthesis of neopatulin starting from D-lyxose or furfuryl alcohol. thieme-connect.com Another efficient synthesis has been developed utilizing a Lewis acid-catalyzed aldol reaction of 2-formyl-1,3-dithiane with 2-(tert-butyldimethylsiloxy)-4-[(tert-butyldimethylsiloxy)-methyl]furan. colab.wsresearchgate.net These synthetic pathways allow for the controlled production of neopatulin, facilitating further studies on its chemical and biological properties.
Table of Compounds
Neopatulin's Role in the Formation of Toxic Patulin (B190374)
The biosynthesis of patulin involves a series of enzymatic reactions. The pathway begins with the synthesis of 6-methylsalicylic acid, which is then converted through several intermediates, including m-cresol (B1676322), m-hydroxybenzyl alcohol, gentisyl alcohol, isoepoxydon (B1201817), and phyllostine (B152132). Neopatulin is formed from phyllostine through the action of the enzyme PatF. uniprot.orgub.ac.id Subsequently, neopatulin is converted to E-ascladiol by the alcohol dehydrogenase PatD. uniprot.orguniprot.org Finally, E-ascladiol is converted to patulin by the enzyme patulin synthase (PatE). uniprot.org This sequential conversion highlights neopatulin's critical position as a precursor immediately preceding E-ascladiol in the terminal stages of patulin formation. researchgate.netasm.org Studies using Penicillium urticae mutants have been instrumental in elucidating this pathway, demonstrating the conversion of neopatulin to ascladiol (B1236898). asm.org
Indirect Cellular and Molecular Mechanisms of Toxicity
Given that neopatulin is an intermediate in the formation of patulin, its indirect toxicological relevance is primarily linked to the well-documented toxicity of patulin itself. Patulin is known to exert a range of adverse effects on biological systems through various cellular and molecular mechanisms.
Patulin is understood to induce oxidative stress, a key mechanism contributing to its toxicity. frontiersin.orgmdpi.com This occurs, in part, through the depletion of intracellular glutathione (B108866) (GSH), a crucial antioxidant. nih.govbibliotekanauki.plresearchgate.netnih.govresearchgate.netoup.com Patulin's electrophilic nature allows it to react with thiol-containing cellular components like glutathione and cysteine-containing proteins, forming adducts. frontiersin.orgnih.govbibliotekanauki.plresearchgate.netinchem.org This reaction depletes GSH levels, compromising the cell's defense against reactive oxygen species (ROS). nih.govresearchgate.netresearchgate.netasm.org The subsequent increase in ROS production leads to oxidative damage to cellular macromolecules. nih.govresearchgate.netresearchgate.netasm.org
Mitochondrial dysfunction is a significant factor in patulin-induced toxicity and subsequent apoptosis (programmed cell death). researchgate.netoup.comoup.commdpi.comnih.govacs.org Patulin exposure can lead to a drop in mitochondrial membrane potential and inhibit ATP synthesis, disrupting cellular energy metabolism. researchgate.netoup.commdpi.comnih.govacs.org This mitochondrial impairment triggers the release of cytochrome c into the cytosol, which in turn activates caspase cascades, key执行者 of the apoptotic pathway. researchgate.netoup.comoup.commdpi.comnih.gov Studies in human embryonic kidney cells (HEK293) and human colon carcinoma cells (HCT116) have demonstrated that patulin activates the mitochondrial apoptotic pathway, with the involvement of proapoptotic proteins like Bax and Bak. oup.comoup.commdpi.com
A primary mechanism by which patulin exerts its toxicity is through its strong affinity for sulfhydryl (-SH) groups found in amino acids like cysteine and in proteins and enzymes. frontiersin.orgnih.govbibliotekanauki.plresearchgate.netinchem.orgmdpi.com This interaction leads to the formation of covalent adducts, which can inhibit the activity of essential enzymes. frontiersin.orgnih.govbibliotekanauki.plresearchgate.netinchem.orgmdpi.com Examples of enzymes inhibited by patulin due to the modification of sulfhydryl groups in their active sites include Na+-K+ dependent ATPase, RNA polymerases, and aminoacyl-tRNA synthetases. frontiersin.orgbibliotekanauki.plinchem.org While patulin's reactivity with sulfhydryl groups is well-established, its interaction with DNA is also reported, potentially leading to DNA damage, which is discussed further in the next section. frontiersin.orgresearchgate.netmdpi.com
Genotoxic Potential and DNA Interaction Studies in the Context of Patulin Pathway
Patulin has demonstrated genotoxic potential, meaning it can damage genetic material. frontiersin.orgmdpi.comnih.govmdpi.comnih.govresearchgate.net Studies have indicated that patulin can induce DNA strand breaks and chromosomal aberrations. nih.govmdpi.comnih.govresearchgate.net While the exact mechanisms are still being investigated, the genotoxic effects might be linked to its ability to react with sulfhydryl groups and induce oxidative damage. nih.govresearchgate.netmdpi.com Patulin has been suspected of causing structural DNA damage through cross-linking. nih.gov Evidence for oxidative DNA damage has been observed in various cell types. researchgate.netasm.orgmdpi.comresearchgate.net Furthermore, patulin has been shown to impair DNA synthesis. frontiersin.orgmdpi.com
Immunomodulatory Effects and Neurotoxicity Related to the Patulin Biosynthetic Pathway
Patulin has been associated with both immunomodulatory and neurotoxic effects. frontiersin.orgresearchgate.netmdpi.comnih.govnih.govdigicomply.comnih.govresearchgate.net Chronic exposure to patulin poses risks of immunotoxicity and neurotoxicity. frontiersin.orgdigicomply.comresearchgate.net Patulin can affect the immune system, including inhibiting T-helper type 1 cells that produce interferon. frontiersin.org It has been shown to suppress innate immune responses, potentially through mitochondrial dysfunction and the activation of mitophagy. nih.govnih.gov Regarding neurotoxicity, studies in animals have indicated that patulin can cause neuronal degeneration and nervous lesions. nih.gov Patulin exposure has been linked to oxidative stress and changes in neurotransmitter levels in the brain, and it may contribute to neurodegenerative processes and cognitive deficits. frontiersin.orgnih.govresearchgate.netnih.gov
Here is a summary of key findings related to Patulin's toxicity mechanisms:
| Mechanism | Description | References |
| Oxidative Stress Induction | Depletion of GSH, increased ROS production, oxidative damage to macromolecules. | frontiersin.orgmdpi.comnih.govbibliotekanauki.plresearchgate.netnih.govresearchgate.netoup.comasm.org |
| Mitochondrial Dysfunction | Drop in membrane potential, inhibited ATP synthesis, cytochrome c release. | researchgate.netoup.comoup.commdpi.comnih.govacs.orgnih.govnih.gov |
| Apoptosis Induction | Activation of caspase pathways, involvement of Bax and Bak. | researchgate.netoup.comoup.commdpi.comnih.govacs.org |
| Interaction with Sulfhydryl Groups | Covalent adduct formation with cysteine and GSH, enzyme inhibition. | frontiersin.orgnih.govbibliotekanauki.plresearchgate.netinchem.orgmdpi.com |
| DNA Interaction/Genotoxicity | Induction of DNA strand breaks, chromosomal aberrations, potential cross-linking, impaired DNA synthesis. | frontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.netasm.orgmdpi.comnih.govresearchgate.net |
| Immunomodulation | Suppression of innate immune responses, effects on cytokine production. | frontiersin.orgnih.govresearchgate.netnih.govtandfonline.com |
| Neurotoxicity | Neuronal degeneration, oxidative stress, changes in neurotransmitters, potential cognitive deficits. | frontiersin.orgnih.govmdpi.comnih.govresearchgate.netnih.govdigicomply.comresearchgate.net |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating neopatulin from complex sample matrices and its structural isomers before detection and quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation from Complex Matrices.
HPLC and its faster, higher-resolution counterpart, UHPLC, are widely applied for the separation of mycotoxins, including patulin and its related compounds like neopatulin, from various matrices such as fruit products and biological samples. These techniques utilize a stationary phase and a mobile phase to separate analytes based on their differential interactions. Reverse-phase HPLC is a common configuration for patulin analysis, often coupled with UV detection at 276 or 277 nm due to patulin's absorbance at this wavelength. nih.govinnocua.netmdpi.com However, this method can be susceptible to interference from other compounds in complex matrices that absorb at similar wavelengths, such as 5-hydroxymethylfurfural (B1680220) (5-HMF) found in apple products. nih.govmdpi.com
UHPLC offers improved separation efficiency, speed, and sensitivity compared to conventional HPLC, making it advantageous for analyzing complex samples. researchgate.netfrontiersin.org Studies have employed UHPLC coupled with diode array detection (DAD) and quadrupole time-of-flight mass spectrometry (QTOF MS) for analyzing secondary metabolites, including neopatulin, in fungal fermentation broths. d-nb.infodntb.gov.ua This hyphenated technique allows for both chromatographic separation and spectral characterization. Typical UHPLC conditions might involve a C18 column and a mobile phase gradient composed of water and acetonitrile, often with the addition of formic acid. d-nb.info
Gas Chromatography (GC) Applications in Metabolite Analysis.
Gas chromatography (GC) is another chromatographic technique that can be used for metabolite analysis. However, for compounds like patulin and likely neopatulin, which are relatively polar and less volatile, GC analysis often requires a derivatization step to make them amenable to the technique. innocua.netresearchgate.net Patulin has been successfully determined by GC analysis of its trimethylsilyl (B98337) derivative. innocua.net GC-MS, particularly with negative ion chemical ionization, has been used for the detection of underivatized patulin in apple juice extracts. innocua.net While GC has been applied to patulin, specific detailed applications focusing solely on neopatulin detection by GC are less commonly highlighted in the provided search results compared to LC-based methods.
Mass Spectrometry (MS) Based Approaches
Mass spectrometry provides highly sensitive and selective detection capabilities, often used in conjunction with chromatographic separation for the analysis of neopatulin.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection.
LC-MS/MS is a powerful technique for the sensitive and selective detection and quantification of mycotoxins, including patulin and potentially neopatulin, in various matrices. researchgate.netmdpi.comtheses.cztum.dechromatographytoday.com This method combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS allows for the selection of specific precursor ions and monitoring of characteristic fragment ions, significantly reducing matrix interference and improving detection limits. diva-portal.org
LC-MS/MS methods have been successfully developed and validated for the determination of patulin in fruit matrices, showing good limits of detection (LODs) and quantification (LOQs), and acceptable recoveries. researchgate.netdiva-portal.org For instance, UHPLC-MS/MS methods for patulin monitoring in various fruits and their products have reported LODs between 0.5-1 µg/kg and LOQs between 1-2.5 µg/kg, with recoveries ranging from 70% to 110%. researchgate.net Electrospray ionization (ESI) is a commonly used ionization technique for patulin and related polar molecules in LC-MS, often operated in negative ion mode due to the molecule's functional groups. diva-portal.orgwikipedia.org However, patulin can exhibit poor ionization efficiency under ESI and atmospheric pressure chemical ionization (APCI) conditions, which can impact sensitivity. mdpi.comresearchgate.net
Neopatulin has been mentioned in the context of LC-MS analysis, particularly in studies investigating the biosynthesis pathway of patulin where neopatulin is an intermediate. scienceopen.comdtu.dkasm.org LC-MS/MS has been used in multi-mycotoxin methods that include neopatulin. mdpi.commdpi.comproquest.com Predicted LC-MS/MS spectra for neopatulin are available, providing theoretical fragmentation patterns that can aid in its identification. mimedb.org
Challenges in Distinction of Neopatulin from Patulin and Other Isomers by MS.
A significant challenge in the analysis of neopatulin, particularly by mass spectrometry alone, is its structural isomerism with patulin and other compounds in the patulin biosynthesis pathway, such as isoepoxydon and phyllostine. nih.govtheses.czscienceopen.com Neopatulin shares the same molecular formula (C7H6O4) and thus the same monoisotopic molecular mass (154.0266 Da) as patulin. nih.govuni.lu Sharing the same functional groups and molecular weight makes these isomers difficult to distinguish solely based on their mass-to-charge ratio (m/z) in standard MS analysis. nih.govresearchgate.net
While LC-MS/MS offers improved selectivity through fragmentation patterns, the fragmentation of isomers can sometimes be similar, requiring careful optimization of collision energies and the selection of specific transition ions for unambiguous identification and quantification. The predicted LC-MS/MS spectrum for neopatulin shows a precursor ion at m/z 153.01933 in negative mode ([M-H]-), which would be the same as patulin. mimedb.orgnih.gov Differentiation often relies on chromatographic separation prior to MS detection, where differences in retention time on a specific column can separate isomers with identical masses. asm.org
Immunoanalytical and Biosensor Technologies.
Immunoanalytical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer advantages like lower cost per sample, high selectivity, sensitivity, and high throughput for mycotoxin detection. nih.govresearchgate.net These methods are based on specific antigen-antibody interactions. While ELISA is commonly used for patulin detection, requiring the production of antibodies against patulin or its derivatives, the development and application of immunoanalytical or biosensor technologies specifically for neopatulin are not extensively detailed in the provided search results. nih.govresearchgate.netfda.gov.tw Research has focused on developing immunoassays for patulin using synthesized derivatives to produce specific antibodies. researchgate.netfda.gov.tw The structural similarity between neopatulin and patulin could potentially lead to cross-reactivity in immunoassays developed for patulin, which might necessitate the development of highly specific antibodies targeting unique epitopes of neopatulin for its selective detection by these methods. Biosensors, which utilize biological components to detect analytes, are also mentioned as a method for mycotoxin detection, but specific applications for neopatulin are not prominent in the search results. nih.gov
Development and Application of Enzyme-Linked Immunosorbent Assays (ELISA) for Patulin Pathway Metabolites.
Enzyme-Linked Immunosorbent Assay (ELISA) is an immunochemical method that leverages highly specific antigen-antibody interactions for the detection of target compounds. researchgate.net ELISA offers several advantages for mycotoxin analysis, including potentially lower cost per sample, high selectivity, high sensitivity, and high throughput, often requiring less extensive sample cleanup compared to traditional chromatographic methods. researchgate.net
While the development of immunoassays specifically for patulin has been a subject of research, challenged partly by the small molecular weight and reactivity of patulin which can affect antibody production, the application of ELISA to patulin pathway metabolites, including neopatulin, is a relevant area of investigation. researchgate.netuoguelph.camdpi.com Studies have explored the immune response to patulin immunization, which is a foundational step for developing ELISA methods. For instance, research on the immune response of rabbits to patulin immunization using synthesized complete antigens has been conducted to understand the protein changes associated with this process, which could inform immunoassay development. mdpi.comnih.gov Although specific commercially available ELISA kits for neopatulin were not prominently found in the search results focusing on mycotoxin detection, the principles and techniques developed for patulin and other small molecule mycotoxins via conjugation to carrier proteins are applicable to metabolites like neopatulin that share structural similarities or are part of the same biosynthetic route. researchgate.netmdpi.com
The development of ELISA for patulin typically involves synthesizing derivatives of patulin and conjugating them to carrier proteins like bovine serum albumin (BSA) or ovalbumin (OVA) to produce polyclonal antibodies in animals. researchgate.netmdpi.com These antibodies then form the basis of competitive or indirect ELISA formats. A competitive ELISA for patulin, for example, involves competition between free patulin in the sample and enzyme-labeled patulin for binding sites on the immobilized antibodies. goldstandarddiagnostics.com The signal generated is inversely proportional to the concentration of patulin in the sample. Such methodologies, once established for specific metabolites like neopatulin, could enable faster and more accessible screening for their presence in relevant samples.
Research findings indicate that while traditional methods like HPLC-UV are common for patulin quantification, they can be affected by interfering substances in complex food matrices. innocua.netmdpi.com This highlights the need for alternative or complementary methods like ELISA, which offer high selectivity. researchgate.net The development of sensitive and reliable immunoassays for patulin and its metabolites remains an active area, with studies focusing on improving antibody production and assay performance. mdpi.comnih.gov
Exploration of Biosensors for Targeted Detection.
Biosensors represent another advanced analytical approach for the targeted detection of mycotoxins and their metabolites. nih.govwhiterose.ac.ukresearchgate.net These devices utilize biological components, such as enzymes, antibodies, or aptamers, integrated with a transducer to produce a signal proportional to the analyte concentration. nih.govresearchgate.net Biosensors offer the potential for rapid, on-site detection with high sensitivity and specificity, often requiring minimal sample preparation. researchgate.netresearchgate.net
The exploration of biosensors for detecting patulin and related compounds is driven by the need for faster and simpler detection methods compared to traditional laboratory-based techniques. innocua.net Various types of biosensors are being investigated for mycotoxin detection, including electrochemical, optical, and mass-based sensors. nih.govresearchgate.netresearchgate.net
Specific research has focused on developing biosensors for patulin detection. Examples include aptamer-based impedimetric assays and nano-sensors utilizing quantum dots. nih.govresearchgate.net An aptamer-based impedimetric assay for patulin has been described, utilizing modified electrodes to detect patulin over a specific concentration range with a low detection limit. researchgate.net Nano-sensors based on manganese-doped ZnS quantum dots have also been explored for the selective detection of patulin using phosphorescence. nih.gov While these studies primarily target patulin, the principles and technologies can be extended to the detection of neopatulin and other pathway metabolites, provided suitable biorecognition elements (like antibodies or aptamers specific to neopatulin) are developed.
The development of biosensors for mycotoxin pathway metabolites is dependent on identifying and utilizing biological elements that can selectively bind to these specific compounds. Research into the patulin biosynthetic pathway and its intermediates, including neopatulin, provides the necessary targets for biosensor development. innocua.netnih.govresearchgate.net Although the search results did not detail specific biosensor development efforts solely focused on neopatulin, the general advancements in biosensor technology for mycotoxins indicate a potential for future applications targeting this and other related metabolites. nih.govwhiterose.ac.ukresearchgate.net
Computational and Spectroscopic Approaches for Structural Elucidation and Comparison (e.g., Density Functional Theory).
Computational methods, particularly Density Functional Theory (DFT), and spectroscopic techniques are powerful tools for the structural elucidation and comparison of chemical compounds like neopatulin and other mycotoxin pathway metabolites. aimspress.com These approaches provide insights into molecular structures, electronic properties, and vibrational characteristics, aiding in the identification and differentiation of closely related compounds.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and materials. aimspress.com It allows for the calculation of various molecular properties, including optimized geometries, vibrational frequencies, and spectroscopic parameters (such as NMR chemical shifts and UV-Vis absorption spectra). aimspress.com DFT has been applied in comparative studies of patulin, ascladiol, and neopatulin to understand their relative stabilities and properties. dntb.gov.uascispace.comsci-hub.in
A comparative study utilizing DFT on patulin, ascladiol, and neopatulin was conducted to analyze their structures and potentially predict their behavior. dntb.gov.uascispace.comsci-hub.in Such computational studies can complement experimental spectroscopic data by providing theoretical predictions that aid in the interpretation of complex spectra and confirm proposed structures. For instance, calculated NMR chemical shifts using DFT can be compared with experimental NMR spectra to validate the structural assignment of isolated metabolites.
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are indispensable for determining the molecular structure of organic compounds. innocua.netnih.gov MS provides information about the molecular weight and fragmentation pattern, which is crucial for identifying a compound. innocua.netnih.gov Neopatulin, for example, shares the same monoisotopic molecular mass as patulin (154.0266 Da) and is described as an optically inactive isomer of patulin, which can make differentiation by MS alone challenging. mdpi.com This highlights the need for complementary techniques like NMR and computational methods.
NMR spectroscopy provides detailed information about the connectivity and arrangement of atoms within a molecule. nih.gov By analyzing the chemical shifts, splitting patterns, and integration of signals in 1H and 13C NMR spectra, the complete structure of neopatulin can be determined. IR spectroscopy provides information about the functional groups present in the molecule based on characteristic vibrational frequencies.
Computational methods like DFT can be used to calculate theoretical spectroscopic parameters for proposed structures of neopatulin. Comparing these calculated values with experimental NMR, IR, or UV-Vis data provides strong evidence for the correctness of the assigned structure. This integrated approach, combining computational modeling with experimental spectroscopy, is a powerful strategy for the definitive structural elucidation and comparison of mycotoxin pathway metabolites, helping to distinguish between isomers like neopatulin and patulin despite their identical molecular formula. mdpi.com
Future Research Directions and Unanswered Questions in Neopatulin Research
Comprehensive Elucidation of Remaining Uncharacterized Steps in Neopatulin Biosynthesis
The biosynthesis of patulin (B190374) is a complex, multi-step process involving a cluster of at least 15 genes (patA through patO) in fungi such as Aspergillus clavatus and Penicillium expansum. nih.govapsnet.orgmdpi.commdpi.com The pathway proceeds through several known intermediates, with neopatulin (also known as isopatulin) being a critical, yet not fully understood, component. nih.govresearchgate.net
Current knowledge indicates that the patulin pathway begins with the synthesis of 6-methylsalicylic acid (6-MSA) by the polyketide synthase PatK. researchgate.net A series of enzymatic reactions, including decarboxylation, hydroxylation, and oxidation, convert 6-MSA through intermediates like m-cresol (B1676322), gentisyl alcohol, and gentisaldehyde to form isoepoxydon (B1201817). nih.govresearchgate.net Isoepoxydon is then converted to phyllostine (B152132), which is the direct precursor of neopatulin. nih.gov
The steps immediately following neopatulin are a primary area for further research. It has been established that neopatulin is converted into (E)-ascladiol. nih.govresearchgate.net The final step in the pathway is the conversion of E-ascladiol to patulin, a reaction catalyzed by the enzyme patulin synthase, which is encoded by the patE gene. uac.bj However, the specific enzymes and precise biochemical mechanisms governing the transformation of neopatulin to E-ascladiol remain to be fully characterized. While some enzymes in the pathway have been identified, such as 6-methylsalicylic acid decarboxylase (PatG) and various hydroxylases (PatH, PatI), the functions of several other genes within the cluster are still hypothetical. mdpi.comresearchgate.net Future research must focus on the functional characterization of the remaining unassigned enzymes in the patulin gene cluster to delineate their specific roles in the conversion of neopatulin and subsequent intermediates.
Key Research Questions:
Which specific enzyme(s) within the pat gene cluster are responsible for the conversion of neopatulin to E-ascladiol?
What are the kinetic properties and substrate specificities of these uncharacterized enzymes?
Are there other, yet unidentified, transient intermediates between neopatulin and E-ascladiol?
Independent Toxicological Assessment of Neopatulin on Diverse Biological Systems
The toxicological profile of patulin is well-documented, with known immunotoxic, genotoxic, and neurotoxic effects. nih.govnih.govchemijournal.com However, there is a significant lack of independent toxicological data for neopatulin. As an isomer of patulin, neopatulin shares the same molecular mass, making it difficult to distinguish from patulin using certain analytical methods like mass spectrometry alone. mdpi.com This analytical challenge may have led to an underestimation or oversight of its presence and potential toxicity in contaminated samples.
Interestingly, studies on the immediate downstream products of neopatulin, E- and Z-ascladiol, have shown them to be devoid of cytotoxicity on human cell lines from the liver, kidney, intestine, and immune system, in stark contrast to the high toxicity of patulin. uac.bj This finding suggests that the toxic properties of patulin appear late in the biosynthetic pathway and raises critical questions about the specific toxicity of neopatulin itself. It cannot be assumed that neopatulin is non-toxic, nor can its toxicity be equated with that of patulin.
Therefore, a focused and independent toxicological assessment of purified neopatulin is imperative. This research should involve a battery of in vitro cytotoxicity assays using a variety of cell lines (e.g., intestinal, hepatic, renal, and immune cells) to mirror the primary targets of mycotoxin toxicity. researchgate.netnih.govnih.govresearchgate.net Assays such as MTT (assessing mitochondrial activity), neutral red uptake (lysosomal integrity), and lactate dehydrogenase release (membrane integrity) can provide a comprehensive view of its cytotoxic potential. nih.govresearchgate.net
Key Research Questions:
What is the acute and chronic cytotoxicity of neopatulin on various mammalian cell lines?
Does neopatulin exhibit genotoxic, immunotoxic, or neurotoxic properties distinct from patulin?
How does the toxicity of neopatulin compare to that of patulin and other precursors like phyllostine and isoepoxydon?
Development of Highly Specific and Robust Analytical Methods for Isomeric Differentiation
A significant hurdle in neopatulin research is the lack of analytical methods specifically designed to differentiate it from its isomer, patulin. mdpi.com Standard methods for mycotoxin analysis, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), are well-established for patulin detection. nih.govresearchgate.netnih.gov However, because neopatulin and patulin have identical molecular weights, co-elution during chromatographic separation can make their individual quantification impossible without specific method development.
Future efforts must be directed towards creating highly specific and robust analytical techniques capable of baseline separation and unambiguous identification of both neopatulin and patulin in complex matrices like food products and fungal cultures. researchgate.netrsc.orgnih.govyoutube.com This could involve the exploration of advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) with different column chemistries or chiral columns, to achieve physical separation. Additionally, high-resolution mass spectrometry (HRMS) could potentially be used to identify unique fragmentation patterns for each isomer, allowing for their differentiation even if they are not fully separated chromatographically. The development of certified reference materials for neopatulin is also a critical step to enable method validation and ensure analytical accuracy. nih.gov
Key Research Questions:
Can novel stationary phases in HPLC or UHPLC effectively separate neopatulin from patulin?
Do neopatulin and patulin produce distinct and reliable fragmentation patterns in tandem mass spectrometry that can be used for their differentiation?
Can spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), be applied for the structural confirmation and quantification of neopatulin in the presence of patulin?
Exploration of Novel Biotransformation and Degradation Pathways for Neopatulin in Diverse Microenvironments
Research into the biodegradation of patulin has identified microorganisms, such as the probiotic strain Lactiplantibacillus plantarum, that can effectively degrade the mycotoxin. nih.gov This opens up possibilities for bioremediation strategies in food processing. However, the biotransformation and degradation pathways for neopatulin remain completely unexplored.
Understanding the fate of neopatulin in various microenvironments is crucial. This includes its stability and potential transformation within the producing fungus itself, in the food matrix (e.g., apples), and upon interaction with other microorganisms in the environment. It is possible that some microbes possess enzymes that can specifically target and degrade neopatulin, potentially before it can be converted to the more stable and toxic patulin. Investigating the microbial catabolism of neopatulin could lead to the discovery of novel enzymes and detoxification pathways. Such research would involve screening microbial libraries for the ability to transform neopatulin and then using analytical techniques to identify the resulting degradation products.
Key Research Questions:
What is the stability of neopatulin in different food matrices and environmental conditions (pH, temperature)?
Can microorganisms known to degrade patulin also transform neopatulin?
What are the enzymatic pathways and genetic determinants responsible for neopatulin degradation in these microorganisms?
Are the degradation products of neopatulin less toxic than the parent compound?
Integration of Omics Technologies (e.g., Metabolomics, Proteomics, Genomics) for Systems-Level Understanding
The application of "omics" technologies has revolutionized the study of fungal secondary metabolism. researchgate.net Genomic analyses have been instrumental in identifying the patulin biosynthetic gene cluster in P. expansum and A. clavatus. nih.govapsnet.orgmdpi.com Metabolomics studies have provided insights into the metabolic changes associated with patulin production and toxicity. nih.govnih.govresearchgate.netnih.gov Similarly, proteomics has been used to evaluate the immune response to patulin and to identify proteins whose expression changes during mycotoxin synthesis. mdpi.commdpi.comfrontiersin.org
These powerful technologies should now be specifically leveraged to understand the role of neopatulin. A systems-level approach could provide a holistic view of its regulation, synthesis, and impact.
Genomics: Comparative genomics of patulin-producing and non-producing fungal strains can help refine the function of each gene in the patulin cluster, particularly those involved in neopatulin synthesis and conversion. nih.govapsnet.org
Metabolomics: Untargeted metabolomics can be used to compare wild-type fungal strains with genetically modified strains (e.g., those with a knockout of the patE gene) that accumulate neopatulin precursors. This would help to precisely map the metabolic network around neopatulin and identify any related, previously unknown, metabolites. researchgate.netnih.gov
Proteomics: Quantitative proteomics can identify changes in the proteome of fungi when neopatulin synthesis is active, revealing regulatory proteins and the enzymes directly involved. It can also be applied to host cells to understand the specific cellular responses to neopatulin exposure, separate from the effects of patulin. mdpi.commdpi.com
Key Research Questions:
What is the complete metabolic profile of fungal strains engineered to accumulate neopatulin?
Which proteins are differentially expressed in the fungus during the conversion of neopatulin to E-ascladiol?
How does the proteomic and metabolomic response of human cells to pure neopatulin differ from the response to patulin?
Synthetic Biology and Metabolic Engineering for Controlled Neopatulin Production or Elimination
Synthetic biology and metabolic engineering offer powerful tools for manipulating biosynthetic pathways. youtube.com These approaches can be applied to either produce neopatulin for research purposes or to eliminate its presence in food-relevant fungi. nih.govnih.govrsc.org
For controlled production, the patulin biosynthetic pathway could be heterologously expressed in a model organism like Saccharomyces cerevisiae or a non-producing fungal host. nih.govrsc.org By selectively expressing only the genes required for neopatulin synthesis (up to the phyllostine-to-neopatulin conversion step) or by knocking out the downstream gene (patE), it would be possible to create a microbial factory for producing pure neopatulin. This would provide the necessary quantities of the compound for toxicological studies and for the development of analytical standards.
Conversely, for elimination, metabolic engineering could be used to design strategies that prevent neopatulin accumulation. This could involve:
Pathway Blocking: Deleting key genes early in the pathway (e.g., patK) in industrially relevant fungal strains to create non-toxic variants.
Metabolic Rerouting: Overexpressing the enzymes responsible for converting neopatulin into the non-toxic ascladiols, thereby preventing the accumulation of both neopatulin and patulin.
Biocontrol: Engineering beneficial microorganisms to efficiently degrade neopatulin and patulin in food products.
Key Research Questions:
Can a stable, heterologous expression system be developed for the high-yield production of pure neopatulin?
Is it feasible to use CRISPR-Cas9 or other gene-editing tools to knock out the patE gene in P. expansum to create a strain that accumulates neopatulin without producing patulin?
Can the patulin pathway be re-engineered in producing fungi to shunt intermediates away from neopatulin synthesis or to accelerate its conversion to non-toxic products?
Q & A
Q. What are the critical steps in the biosynthesis pathway of Neopatulin, and how can researchers validate these steps experimentally?
Neopatulin biosynthesis involves enzymatic reactions catalyzed by key proteins such as PePatF and PePatD. PePatF converts phyllostine to Neopatulin, while PePatD further processes Neopatulin into E-ascladiol . To validate these steps, researchers should:
Q. What analytical methods are recommended for detecting and quantifying Neopatulin in fungal cultures?
High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) is standard for Neopatulin detection. Key considerations include:
- Optimizing mobile phase composition (e.g., acetonitrile/water gradients) to resolve Neopatulin from structurally similar metabolites like patulin.
- Validating methods using spiked samples to ensure recovery rates >80% and limits of detection (LOD) <0.1 µg/mL .
- Cross-referencing with nuclear magnetic resonance (NMR) for structural confirmation in ambiguous cases .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data regarding Neopatulin’s structural stability?
Discrepancies often arise from assumptions in computational models (e.g., solvent effects, protonation states). Methodological solutions include:
- Performing ab initio molecular dynamics (AIMD) simulations to account for solvation dynamics.
- Validating DFT-predicted geometries with experimental techniques like X-ray crystallography or NMR spectroscopy.
- Adjusting computational parameters (e.g., basis sets, exchange-correlation functionals) to match experimental conditions .
Q. What experimental strategies can elucidate the role of PePatF and PePatD in modulating Neopatulin toxicity?
To investigate enzymatic roles in toxicity:
- Generate gene knockout strains (e.g., ΔPePatF or ΔPePatD) in Penicillium expansum and compare Neopatulin production via qRT-PCR and metabolite profiling.
- Assess cytotoxicity using mammalian cell lines (e.g., HEK293) exposed to purified Neopatulin and its intermediates.
- Perform transcriptomic analysis to identify downstream genes regulated by Neopatulin accumulation .
Q. How should researchers address inconsistencies in Neopatulin’s reported bioactivity across different experimental models?
Contradictions may stem from variations in assay conditions or cell line sensitivity. To mitigate:
Q. What methodologies are optimal for studying Neopatulin’s interaction with cellular macromolecules (e.g., DNA, proteins)?
Advanced approaches include:
- Surface Plasmon Resonance (SPR): Measure binding kinetics between Neopatulin and target proteins (e.g., histones).
- Molecular Docking Simulations: Use AutoDock Vina to predict binding affinities and sites, followed by mutagenesis to validate critical residues.
- Pull-down Assays: Combine with MS-based proteomics to identify Neopatulin-binding partners in cellular lysates .
Methodological Guidelines for Data Reliability
- Reproducibility: Document experimental conditions exhaustively (e.g., solvent purity, incubation times) per NIH guidelines .
- Statistical Rigor: Report -values, -values, and confidence intervals for bioactivity assays. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
- Data Transparency: Deposit raw datasets (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo or Figshare, citing DOIs in publications .
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